molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline

Cat. No. B1321936
M. Wt: 251.68 g/mol
InChI Key: XFGRSRQUIAXQNB-UHFFFAOYSA-N
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Patent
US08927558B2

Procedure details

In a glass flask provided with a condenser, thermometer, mechanical stirrer and nitrogen inlet, —under nitrogen flow—25.0 g of 2-Chloro-[(2-fluorobenzyl)oxy]-4-nitrobenzene of formula (V), 14.9 g of powder iron (MW: 55.85, 3.0 mol. equiv.), 42.7 g of ammonium chloride (MW: 53.49, 9.0 mol. equiv.), 350 mL of Ethanol denatured with Methanol and 85 mL of purified water were introduced. The reaction mixture was stirred at reflux temperature (68° C.) for 2 hours.
Name
2-Chloro-[(2-fluorobenzyl)oxy]-4-nitrobenzene
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
catalyst
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19].[Cl-].[NH4+].C(O)C.CO>[Fe].O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19])[NH2:8] |f:1.2|

Inputs

Step One
Name
2-Chloro-[(2-fluorobenzyl)oxy]-4-nitrobenzene
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCC1=C(C=CC=C1)F
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
powder
Quantity
14.9 g
Type
reactant
Smiles
Name
Quantity
42.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
3 mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass flask provided with a condenser
ADDITION
Type
ADDITION
Details
were introduced

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(N)C=CC1OCC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.